(2-Azidophenyl)[(E)-phenyldiazenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Azidophenyl)[(E)-phenyldiazenyl]methanone is an organic compound that belongs to the class of azides and diazenyl compounds It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a diazenyl group (-N=N-) and a methanone group (-CO-)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidophenyl)[(E)-phenyldiazenyl]methanone typically involves the diazotization of the corresponding amine, followed by the reaction with sodium azide. The general synthetic route can be summarized as follows:
Diazotization: The starting amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Industrial Production Methods: This includes maintaining low temperatures and using appropriate solvents to minimize the risk of explosive decomposition .
Chemical Reactions Analysis
Types of Reactions: (2-Azidophenyl)[(E)-phenyldiazenyl]methanone undergoes various chemical reactions, including:
Thermal Decomposition: This compound can decompose thermally to form benzoxazoles and other nitrogen-containing heterocycles.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form triazoles and other cyclic compounds.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Thermal Decomposition: Typically conducted under controlled heating conditions.
Cycloaddition: Often catalyzed by copper(I) salts in the presence of a base.
Substitution: Requires nucleophilic reagents such as amines or phosphines.
Major Products:
Benzoxazoles: Formed during thermal decomposition.
Triazoles: Resulting from cycloaddition reactions.
Substituted Phenyl Compounds: Produced through nucleophilic substitution.
Scientific Research Applications
(2-Azidophenyl)[(E)-phenyldiazenyl]methanone has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds.
Materials Science: Employed in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Bioconjugation: Utilized in click chemistry for the modification of biomolecules
Mechanism of Action
The mechanism of action of (2-Azidophenyl)[(E)-phenyldiazenyl]methanone involves the formation of reactive intermediates such as nitrenes and nitrenium ions upon thermal or photochemical activation. These intermediates can then participate in various chemical transformations, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
- 2-Azidophenylmethanol
- 2-Azidobenzenecarbaldehyde
- 1-(2-Azidophenyl)-1-ethanone
- 1-Azido-2-nitrobenzene
Comparison: Compared to other azidophenyl compounds, it offers a broader range of chemical transformations and is particularly useful in the synthesis of complex heterocycles .
Properties
CAS No. |
74053-01-3 |
---|---|
Molecular Formula |
C13H9N5O |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-azido-N-phenyliminobenzamide |
InChI |
InChI=1S/C13H9N5O/c14-18-16-12-9-5-4-8-11(12)13(19)17-15-10-6-2-1-3-7-10/h1-9H |
InChI Key |
DCYFWNFIYSQHFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.